Erbium triiodide, while not directly mentioned in the provided papers, is related to the broader context of erbium compounds and their applications. Erbium (Er) is a lanthanide metal known for its unique electronic and optical properties, particularly in its trivalent state, Er^3+. This state features an incompletely filled 4f inner shell, which is responsible for its characteristic luminescence. The papers provided discuss various erbium compounds and their applications, which can offer insights into the potential uses of erbium triiodide.
Erbium compounds are being explored for their potential to create silicon-compatible 1.5 µm emitters. The ability to deposit ErQ onto silicon to produce organic electroluminescent diodes suggests a cost-effective route for integrating these emitters into silicon technology13.
Erbium(III) triflate serves as a valuable catalyst in the synthesis of aldimines, ketimines, and enaminones, demonstrating the typical mechanism of imine synthesis without the formation of Michael adducts2. Additionally, erbium trifluoromethanesulfonate catalyzes Friedel–Crafts acylation under microwave irradiation, providing an efficient and waste-free method for preparing aryl ketones6.
Erbium-169 has been compared with triamcinolone hexacetonide in the treatment of rheumatoid finger joints. Although both treatments provided relief, the percentage of remissions was higher with triamcinolone hexacetonide4. This study highlights the potential medical applications of erbium isotopes in therapeutic treatments.
Erbium serves as a probe for various material properties, such as point defects, oxygen content, and network structure. Its unique electronic and optical properties make it an excellent tool for investigating excitons, optical density of states, and photonic bandstructure8.
Erbium compounds, such as erbium (III) tris(8-hydroxyquinoline) (ErQ), exhibit photoluminescence due to intra-atomic transitions between the 4I13/2 and 4I15/2 levels of the Er^3+ ion135. These transitions are responsible for the characteristic near-infrared emission at approximately 1.54 µm. The photoluminescence lifetimes and quantum yields of these compounds are critical for their efficiency in applications like organic light-emitting diodes (OLEDs)5. Erbium-doped materials, such as GaAs doped with erbium using novel precursors, form optically active centers that contribute to sharp and intense optical emissions79. The presence of electron traps and the interaction with shallow donors or acceptors can affect the luminescence properties of these doped materials79.
CAS No.: 127687-08-5
CAS No.: 128-68-7
CAS No.: 143343-98-0
CAS No.: 74833-39-9
CAS No.: 79802-71-4